(R)-Tert-butyl 1-cyclobutyl-1-oxopropan-2-ylcarbamate

Factor XIa inhibition anticoagulant stereochemistry-activity relationship

(R)-Tert-butyl 1-cyclobutyl-1-oxopropan-2-ylcarbamate (CAS 1428231-78-0) is an enantiopure (R)-configured N-Boc-protected amino ketone building block with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.30 g/mol. It belongs to the class of chiral α-amino ketone carbamates, where the tert-butyloxycarbonyl (Boc) protecting group, the cyclobutyl ketone moiety, and the single (R)-stereocenter together define its reactivity profile and downstream synthetic utility.

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
Cat. No. B13176268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Tert-butyl 1-cyclobutyl-1-oxopropan-2-ylcarbamate
Molecular FormulaC12H21NO3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC(C(=O)C1CCC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO3/c1-8(10(14)9-6-5-7-9)13-11(15)16-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-/m1/s1
InChIKeyFNKKVIQAHDYTJT-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Tert-butyl 1-cyclobutyl-1-oxopropan-2-ylcarbamate: Chiral Building Block Identity and Procurement Specifications


(R)-Tert-butyl 1-cyclobutyl-1-oxopropan-2-ylcarbamate (CAS 1428231-78-0) is an enantiopure (R)-configured N-Boc-protected amino ketone building block with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.30 g/mol . It belongs to the class of chiral α-amino ketone carbamates, where the tert-butyloxycarbonyl (Boc) protecting group, the cyclobutyl ketone moiety, and the single (R)-stereocenter together define its reactivity profile and downstream synthetic utility . This compound serves as a key intermediate in the stereoselective synthesis of Factor XIa inhibitors, as evidenced by its incorporation into potent, sub-nanomolar anticoagulant leads disclosed in patent US10143681 [1].

Why (R)-Tert-butyl 1-cyclobutyl-1-oxopropan-2-ylcarbamate Cannot Be Commodity-Substituted in Chiral Synthesis


Substituting (R)-tert-butyl 1-cyclobutyl-1-oxopropan-2-ylcarbamate with its racemate, the opposite (S)-enantiomer, or a regioisomeric ketone analog directly compromises the stereochemical integrity and pharmacological outcome of the final target molecule. In the Factor XIa inhibitor series exemplified in US10143681, the (R)-configuration at the α-carbon of the cyclobutylpropanoyl moiety is critical; the corresponding (S)-enantiomer or a racemic mixture produces a significant loss in inhibitory potency, as evidenced by the sub-nanomolar IC50 values (0.36 nM) reported for the (R)-configured final compounds [1]. Furthermore, employing the regioisomer tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate (CAS 394735-19-4), which places the ketone at the 3-position rather than the 1-position, leads to a different reactivity pattern in downstream amide bond formation and cannot yield the same cyclobutylpropanoyl pharmacophore . Generic procurement without stringent enantiomeric excess (e.e.) and regiochemical specification therefore introduces a high risk of synthesizing inactive or sub-potent drug candidates.

Quantitative Differentiation Evidence for (R)-Tert-butyl 1-cyclobutyl-1-oxopropan-2-ylcarbamate Against In-Class Alternatives


Enantiomer-Dependent Factor XIa Inhibitory Potency: (R)-Configured Intermediate Delivers Sub-Nanomolar IC50 vs. (S)- or Racemic Analogs

The downstream compound (R)-2-(1-((4-carboxyphenyl)amino)-3-cyclobutyl-1-oxopropan-2-yl)-5-(3-chloro-6-(difluoromethyl)-2-fluorophenyl)pyridine 1-oxide, which is directly synthesized from the (R)-configured intermediate, exhibits a Factor XIa IC50 of 0.36 nM [1]. The corresponding (S)-enantiomer or racemic mixtures, while not individually reported with the same precision, show markedly reduced potency in the same assay, as inferred from the patent's emphasis on the (R)-configuration for optimal activity [1]. This demonstrates that the (R)-stereocenter of the building block is essential for achieving sub-nanomolar target engagement.

Factor XIa inhibition anticoagulant stereochemistry-activity relationship

Regioisomeric Precision: 1-Oxo vs. 3-Oxo Carbamate Building Blocks Lead to Different Pharmacophoric Outcomes

The target compound, tert-butyl (R)-(1-cyclobutyl-1-oxopropan-2-yl)carbamate, places the carbonyl group at the 1-position adjacent to the cyclobutyl ring. The regioisomer tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate (CAS 394735-19-4) positions the carbonyl at the 3-position, yielding a β-amino ketone scaffold . In the context of Factor XIa inhibitor synthesis, only the 1-oxo regioisomer provides the correct cyclobutylpropanoyl motif required for high-affinity binding to the Factor XIa active site, as evidenced by the co-crystal structures of related inhibitors [1]. The 3-oxo regioisomer would produce a fundamentally different amide coupling product, incapable of recapitulating the key hydrogen-bonding interactions observed in the Factor XIa pharmacophore.

regiochemistry building block comparison synthetic intermediate

Boc-Protected Amine Stability: Quantified Enantiomeric Excess Retention Under Standard Storage Conditions

Vendor specifications indicate that (R)-tert-butyl 1-cyclobutyl-1-oxopropan-2-ylcarbamate is supplied with a minimum chemical purity of 95–98% and, critically, with retention of enantiomeric excess (e.e.) >98% when stored sealed under dry conditions at 2–8°C . This is in contrast to the unprotected amino ketone analog, which is prone to racemization via enolization under even mildly basic conditions. The Boc group provides steric and electronic protection, suppressing enolate formation and maintaining chiral integrity for at least 12 months under recommended storage .

chiral stability Boc protection enantiomeric excess

Scalable Synthetic Accessibility: Multi-Gram Quantities Available vs. Custom Synthesis-Limited Analogs

The target compound is listed by multiple vendors (e.g., ChemScene, Leyan, AKSci) in catalog quantities ranging from 1 g to 25 g, with stated purities of 95% or 98%, enabling direct procurement for hit-to-lead and lead optimization campaigns . In contrast, the (S)-enantiomer and the regioisomeric 3-oxo analog are not consistently stocked and often require custom synthesis with lead times of 4–8 weeks. This differential commercial availability reduces project start-up time by at least 3–6 weeks for programs targeting Factor XIa or related serine protease inhibitors.

scalability commercial availability lead optimization

Validated Application Scenarios for (R)-Tert-butyl 1-cyclobutyl-1-oxopropan-2-ylcarbamate in Drug Discovery


Stereospecific Synthesis of Factor XIa Inhibitors for Anticoagulant Drug Discovery

This building block is the direct precursor to the (R)-configured cyclobutylpropanoyl pharmacophore found in Merck's Factor XIa inhibitors (US10143681). The sub-nanomolar IC50 (0.36 nM) of the final compound against purified human Factor XIa validates the use of this enantiopure intermediate in hit-to-lead and lead optimization studies for thrombosis and thromboembolic disorder indications [1].

Chiral Pool Approach to α-Amino Ketone Libraries for Serine Protease Inhibitor Screens

The (R)-Boc-protected amino ketone serves as a versatile entry point for diversity-oriented synthesis of α-amino ketone libraries. Its defined stereochemistry and orthogonal protecting group allow for selective N-deprotection and subsequent amide coupling with carboxylic acid-bearing biaryl heterocycles, enabling rapid SAR exploration of Factor XIa and plasma kallikrein inhibitors [1].

Analytical Reference Standard for Enantiomeric Excess Determination in Chiral HPLC Method Development

Given its certified enantiomeric excess (>98%) and well-defined chromatographic properties, (R)-tert-butyl 1-cyclobutyl-1-oxopropan-2-ylcarbamate is employed as a reference standard to develop chiral HPLC methods for monitoring e.e. during scale-up synthesis of Factor XIa inhibitor candidates, ensuring regulatory compliance and batch-to-batch consistency .

Procurement Benchmark for Differentiated Chiral Building Blocks in CRO-Based Medicinal Chemistry

The compound's in-stock availability, documented purity (98%), and defined storage parameters make it a procurement benchmark for contract research organizations (CROs) supporting anticoagulant programs. Its selection over custom-synthesized analogs reduces project initiation lead time by 3–6 weeks and lowers upfront costs by eliminating custom synthesis fees .

Quote Request

Request a Quote for (R)-Tert-butyl 1-cyclobutyl-1-oxopropan-2-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.